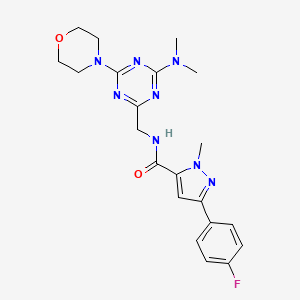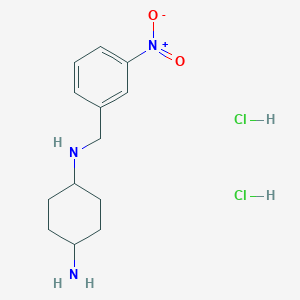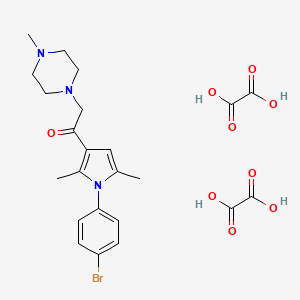
1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone dioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone dioxalate is a useful research compound. Its molecular formula is C23H28BrN3O9 and its molecular weight is 570.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrogen-bonding Patterns in Enaminones
Research by Balderson et al. (2007) on compounds similar to the requested chemical demonstrated the significance of hydrogen bonding in enaminones. Their study, "Hydrogen-bonding patterns in enaminones," revealed how intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups plays a crucial role in stabilizing crystal structures (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis and Evaluation of Novel Compounds
Asghari et al. (2016) synthesized new derivatives similar to the compound , exploring their potential as inhibitors of 15-lipoxygenase. This research, "Synthesis of 5,5′‐(ethane‐1,2‐diyl)bis(3‐((5‐bromo‐6‐methyl‐2‐tertiaryaminopyrimidin‐4‐yl)thio)‐4H‐1,2,4‐triazol‐4‐amines)," provides insight into the synthesis and potential biological applications of these compounds (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016).
Pyrolysis Products of Psychoactive Substances
A study on the pyrolysis products of a related compound, "2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride," was conducted by Texter et al. (2018). This research, "Identification of pyrolysis products of the new psychoactive substance," highlights the formation of various products under pyrolytic conditions, which is relevant for understanding the thermal stability and decomposition products of similar compounds (Texter, Waymach, Kavanagh, O'Brien, Talbot, Brandt, & Gardner, 2018).
Inhibitors of Glycolic Acid Oxidase
Rooney et al. (1983) explored derivatives of a similar structure as inhibitors of glycolic acid oxidase in their study "Inhibitors of glycolic acid oxidase. 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives." This research offers insights into the potential biomedical applications of compounds with similar structures, particularly in enzymatic inhibition (Rooney, Randall, Streeter, Ziegler, Cragoe, Schwam, Michelson, Williams, Eichler, Duggan, Ulm, & Noll, 1983).
Synthesis and Biological Evaluation of Pyrazolopyrimidines
Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines and evaluated their anticancer and anti-5-lipoxygenase activities. The study titled "Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents" provides insights into the potential biomedical applications of such compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Propriétés
IUPAC Name |
1-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperazin-1-yl)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3O.2C2H2O4/c1-14-12-18(19(24)13-22-10-8-21(3)9-11-22)15(2)23(14)17-6-4-16(20)5-7-17;2*3-1(4)2(5)6/h4-7,12H,8-11,13H2,1-3H3;2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTLPAKBNZYCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)CN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

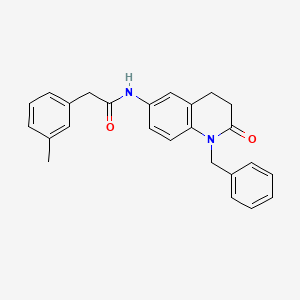
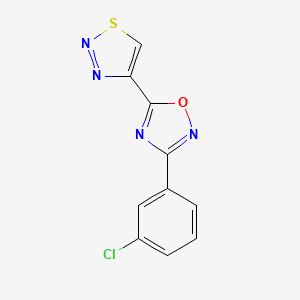
![1-(5-Chloro-2-methoxyphenyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2554554.png)
![4-Benzyl-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2554555.png)
![4-[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2554556.png)
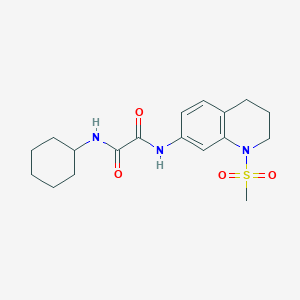
![3-[[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2554559.png)
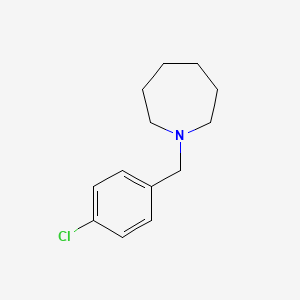
![(E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamide](/img/structure/B2554564.png)
![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B2554565.png)
![1-Fluoro-4-[(4-{[(4-fluorophenyl)sulfanyl]methyl}benzyl)sulfanyl]benzene](/img/structure/B2554566.png)
